molecular formula C8H10N2O2 B1360238 Methyl 3,4-diaminobenzoate CAS No. 36692-49-6

Methyl 3,4-diaminobenzoate

Cat. No. B1360238
CAS RN: 36692-49-6
M. Wt: 166.18 g/mol
InChI Key: IOPLHGOSNCJOOO-UHFFFAOYSA-N
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Description

Methyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 . It is also known as 3,4-Diaminobenzoic Acid Methyl Ester . The average mass of this compound is 166.177 Da .


Molecular Structure Analysis

The molecular structure of Methyl 3,4-diaminobenzoate consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 3,4-diaminobenzoate is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 376.9±22.0 °C at 760 mmHg, and a flash point of 224.6±18.7 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

  • Synthesis and Structural Investigations :

    • New Ring Systems Derived from 4,5-Diaminobenzo[b]thiophen and its 3-Methyl Derivative: This study explores the preparation of various compounds from diamines, including those related to Methyl 3,4-diaminobenzoate (Chapman, Clarke, & Sharma, 1971).
  • Crystal Structures and Vibrational Spectra :

    • The Crystal Structures and Vibrational Spectra of 3,4-Diaminobenzoic and 3,5-Diaminobenzoic Acids: This research involves the study of the crystal structures and infrared spectra of diaminobenzoic acids, providing insights into their structural characteristics (Rzączyńska et al., 2000).
  • Organometallic Chemistry :

    • Structural Elucidation for Triorganotin Derivatives of 3-Amino, 4-Amino and 3,5-Diaminobenzoate: This paper covers the synthesis and structural investigation of organotin esters of diaminobenzoic acids, contributing to organometallic chemistry (Tzimopoulos et al., 2009).
  • Chemical Properties and Reactions :

    • pH-Responsive Switching of Near-Infrared Absorption of a Diradical Complex of PtII and 3,4-Diaminobenzoate Formed in Aqueous Solutions: This study investigates how a complex formed with PtII and 3,4-diaminobenzoate reacts in different pH conditions, showing applications in understanding chemical properties and reactions (Tamura et al., 2011).
  • Nanotechnology and Fuel Cell Research :

    • Facile Enhancement of the Durability and CO Tolerance of CB/PtRu by Poly(2,5-Benzimidazole) Coating via in Situ Polymerization: This paper presents a method to enhance the stability of CB/PtRu used in direct methanol fuel cells, involving 3,4-diaminobenzoic acid (Yang, Yu, & Luo, 2016).
  • Corrosion Science :

    • Assessment of the Inhibition Efficiency of 3,4-Diaminobenzonitrile Against the Corrosion of Steel: This study evaluates the efficiency of a compound related to Methyl 3,4-diaminobenzoate in inhibiting steel corrosion, demonstrating its potential application in corrosion science (Sığırcık, Tüken, & Erbil, 2016).

Safety And Hazards

Methyl 3,4-diaminobenzoate is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and wearing personal protective equipment .

properties

IUPAC Name

methyl 3,4-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLHGOSNCJOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190137
Record name 3,5-Diamino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-diaminobenzoate

CAS RN

36692-49-6
Record name 3,5-Diamino-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diamino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-diaminobenzoate
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Synthesis routes and methods I

Procedure details

To dry methanol (20 ml) was carefully added thionyl chloride (1 ml) dropwise with stirring. The 3,4-diaminobenzoic acid (1 g) was added in portions at R.T. with stirring then the mixture heated at reflux for 3 h. Saturated sodium bicarbonate was added until the mixture was basic, then the mixture extracted into chloroform containing 25% methanol. The extract was dried and evaporated in vacuo to give the product (0.88 g, 81%) as a brown crystalline solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

3.0 g of 3,4-diaminobenzoic acid was suspended in methanol, and 1.86 ml of thionyl chloride was then added dropwise. Afterward, thionyl chloride was further added as much as 0.5 ml twice, and the suspension was then heated under reflux for 11 hours. Next, thionyl chloride and methanol were distilled off, and the residue was dissolved in methylene chloride, washed with a 0.5N aqueous sodium hydroxide solution and a saturated sodium chloride solution, and then dried over sodium sulfate. After the solvent was distilled off, the residue was sludged with n-hexane to obtain 3.04 g (93%) of the desired compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods III

Procedure details

To the stirred suspension of commercial 3,4-diaminobenzoic acid (10.3 g) in methanol (150 ml) conc. sulphuric acid (5 ml) was added cautiously. The mixture was stirred under reflux for 3 h. About half of the solvent is removed by distillation and dichloromethane (150 ml) is added. The organic layer was poured in ice water (300 ml) and with vigorous stirring the pH was adjusted to 11 with 10M NaOH. The organic layer was separated and the aqueous layer extracted with dichloromethane (150 ml). The combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by fractional crystallisation from dichloromethane to give methyl 3,4-diaminobenzoate (7.05 g) as beige coloured solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Thionyl chloride (13.0 ml, 180 mmol) was slowly added dropwise at 0° C. to a solution of 3,4-diaminobenzoic acid (25.0 g, 164 mmol) in methanol (164 ml). After stirring the mixture at room temperature overnight, it was further stirred at 80° C. overnight. The reaction mixture was cooled to room temperature, and the precipitated solid was filtered out and washed with methanol. The filtrate was concentrated under reduced pressure and the obtained solid was filtered out and washed with methanol. All of the obtained solid was dried under reduced pressure at 60° C. to obtain 3,4-diaminobenzoic acid methyl ester. The compound was identified by NMR.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-diaminobenzoate
Reactant of Route 2
Methyl 3,4-diaminobenzoate
Reactant of Route 3
Methyl 3,4-diaminobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-diaminobenzoate
Reactant of Route 5
Methyl 3,4-diaminobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-diaminobenzoate

Citations

For This Compound
118
Citations
F Amaya-García - Synthesis, 2022 - thieme-connect.com
Aromatic carboxylic acids are prone to decarboxylate in high-temperature water (HTW). While the decarboxylation kinetics of several aromatic carboxylic acids have been explored, …
Number of citations: 2 www.thieme-connect.com
VS Satam, PC Patil, B Babu, KA Brien… - Bulgarian Chem …, 2016 - bcc.bas.bg
The syntheses of fifteen fluorescent 2-(substituted) benzimidazole-5-(Hx) and 2-(substituted) imidazopyridine-5-(aza-Hx) carboxylic acids are reported. These are key moieties of Hx-…
Number of citations: 2 www.bcc.bas.bg
H Göker, S Ölgen, R Ertand, HÜL Akgün… - Journal of …, 1995 - Wiley Online Library
The title compounds, 1,2‐dialkyl‐benzimidazole‐5(6)‐carboxylic acids 34–45 were prepared at four steps; 1) preparation of mono amide derivatives 1–11 by the reaction of methyl 3,4‐…
Number of citations: 33 onlinelibrary.wiley.com
M Soselia, M Lomidze, T Tabatadze… - Letters in Organic …, 2021 - ingentaconnect.com
A novel series of benzimidazole-5(6)-carboxamide 3a-g, carbohydrazide 5a-e and 1,3,4- oxadiazole 6a-g derivatives bearing adamantane moiety were synthesized. The synthesis of …
Number of citations: 0 www.ingentaconnect.com
PR Thomas, GJ Tyler - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… oxidised in neutral permanganate 8 to 4acetamido-3-nitrobenzoic acid ; hydrolysis then gave the amino-acid which was esterified and hydrogenated to methyl 3 : 4-diaminobenzoate. …
Number of citations: 17 pubs.rsc.org
KN Sanghavi, MN Kher… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An efficient, facile and regioselective route has been utilized for the synthesis of novel series of 5‐(5‐amino‐1H‐pyrazol‐3‐yl)‐1,3‐dimethyl‐1,3‐dihydro‐2H‐benzo[d]imidazol‐2‐one …
Number of citations: 2 onlinelibrary.wiley.com
SH Ali, D Osmaniye, BN Sağlık, S Levent… - Chemical Biology & …, 2023 - Wiley Online Library
As lung cancer was placed foremost part among other types of cancer in terms of mortality. Recent researches are widely focused on developing multi‐targeted and site‐specific …
Number of citations: 4 onlinelibrary.wiley.com
FJ Ferrer‐Gago, LQ Koh - Peptide Science, 2021 - Wiley Online Library
Native chemical ligation (NCL) requires the constant development of methods that facilitate the efficient synthesis of C‐terminal peptide thioesters, which are key intermediates in NCL. …
Number of citations: 1 onlinelibrary.wiley.com
EJ Foster, C Lavigueur, YC Ke… - Journal of Materials …, 2005 - pubs.rsc.org
The effect of hydrogen bonding on the phase behaviour of discotic mesogens was investigated with a series of dibenzophenazine carboxylic acids and their methyl ester analogues. …
Number of citations: 81 pubs.rsc.org
JK Laha, KSS Tummalapalli… - European Journal of …, 2013 - Wiley Online Library
Domino reactions for the synthesis of phenazines have been developed that start from 1,2‐diaminoarenes and 1,2‐dihaloarenes and proceed through palladium‐catalyzed double N‐…

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